molecular formula C11H13N3O5S B2389855 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea CAS No. 443652-86-6

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea

Cat. No. B2389855
CAS RN: 443652-86-6
M. Wt: 299.3
InChI Key: WWMJKMPLBWUCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea, also known as DNTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been found to induce DNA damage and activate signaling pathways that lead to apoptosis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. This compound has also been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea in lab experiments is its high potency and selectivity. This compound has been found to be effective at low concentrations, which makes it a cost-effective and efficient tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic to certain cell types, and caution should be taken when handling and using this compound in lab experiments.

Future Directions

For the study of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea include the development of analogs with improved potency and selectivity, investigation of its potential in the treatment of various diseases, and the study of its mechanism of action.

Synthesis Methods

The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea involves the reaction of 3-nitrophenyl isothiocyanate with thiourea in the presence of a base. This reaction results in the formation of this compound as a yellow crystalline solid. The purity of this compound can be improved by recrystallization from an appropriate solvent. The synthesis of this compound has been reported in the literature, and several modifications have been proposed for improving the yield and purity of the compound.

Scientific Research Applications

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(3-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c15-11(13-9-4-5-20(18,19)7-9)12-8-2-1-3-10(6-8)14(16)17/h1-3,6,9H,4-5,7H2,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMJKMPLBWUCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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